(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride
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Overview
Description
(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclobutyl group attached to the beta-carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclobutyl-substituted alpha-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-phenylpropanoic acid hydrochloride: Similar structure with a phenyl group instead of a cyclobutyl group.
(2R)-2-Amino-3-methylpropanoic acid hydrochloride: Similar structure with a methyl group instead of a cyclobutyl group.
Uniqueness
(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclobutylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
AOFXYRMXMAUBHF-FYZOBXCZSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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